[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride
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Overview
Description
[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride is a chemical compound with the molecular formula C8H10ClFN2. It is also known by its IUPAC name, 3-Fluoro-4-methylbenzene-1-carboximidamide hydrochloride . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an azanium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ammonium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzene derivatives: Compounds like benzaldehyde, toluene, and xylene share structural similarities with [amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride.
Fluorinated compounds: Compounds such as 3-fluorotoluene and 4-fluorobenzaldehyde also contain fluorine atoms attached to a benzene ring.
Uniqueness
The presence of both a fluorine atom and an azanium group in this compound makes it unique compared to other benzene derivatives. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAQJXKADWRKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=[NH2+])N)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-88-0 |
Source
|
Record name | Benzenecarboximidamide, 3-fluoro-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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